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molecular formula C5H6ClN3O2 B118884 2-Chloro-4,6-dimethoxy-1,3,5-triazine CAS No. 3140-73-6

2-Chloro-4,6-dimethoxy-1,3,5-triazine

Cat. No. B118884
M. Wt: 175.57 g/mol
InChI Key: GPIQOFWTZXXOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06673922B2

Procedure details

In a 1-liter (1000-ml) four-necked flask equipped with a stirrer and a thermometer, 52.6 g (0.525 mol) of potassium hydrogencarbonate, 80.1 g (5.0 mol, water content: 530 ppm) of methanol and 100 ml of ethyl acetate were placed. With stirring at a temperature of not higher than 10° C., 46.1 g (0.25 mol) of cyanuric chloride was added, followed by stirring at 20° C. for 1 hour. Then, the reaction solution was refluxed at 62° C. for 6 hours. The weight of the reaction solution from which a salt formed had been removed was 202 g, and the water content was 46,300 ppm. Then, 150 ml of ethyl acetate and 200 ml of water were added, followed by liquid separation. The organic layer was washed with 200 ml of water and then vacuum concentrated to obtain 38.4 g of 2-chloro-4,6-dimethoxy-1,3,5-triazine as a white solid. The yield was 87.5%. From the gas chromatography analysis, the purity proved to be 93.8% (% by area).
Quantity
52.6 g
Type
reactant
Reaction Step One
Quantity
80.1 g
Type
reactant
Reaction Step Two
Quantity
46.1 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])O.[K+].[CH3:6][OH:7].[N:8]1[C:15](Cl)=[N:14][C:12](Cl)=[N:11][C:9]=1[Cl:10]>C(OCC)(=O)C>[Cl:10][C:9]1[N:11]=[C:12]([O:7][CH3:6])[N:14]=[C:15]([O:4][CH3:1])[N:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
52.6 g
Type
reactant
Smiles
C(O)([O-])=O.[K+]
Step Two
Name
Quantity
80.1 g
Type
reactant
Smiles
CO
Step Three
Name
Quantity
46.1 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
With stirring at a temperature of not higher than 10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1-liter (1000-ml) four-necked flask equipped with a stirrer
STIRRING
Type
STIRRING
Details
by stirring at 20° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction solution was refluxed at 62° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The weight of the reaction solution from which a salt formed
CUSTOM
Type
CUSTOM
Details
had been removed
ADDITION
Type
ADDITION
Details
Then, 150 ml of ethyl acetate and 200 ml of water were added
CUSTOM
Type
CUSTOM
Details
followed by liquid separation
WASH
Type
WASH
Details
The organic layer was washed with 200 ml of water
CONCENTRATION
Type
CONCENTRATION
Details
vacuum concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 38.4 g
YIELD: PERCENTYIELD 87.5%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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